Cyclohexanethione
Overview
Description
Cyclohexanethione is an organosulfur compound with the molecular formula C₆H₁₀S It is a cyclic thione, characterized by a sulfur atom double-bonded to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanethione can be synthesized through several methods:
Free-Radical Reaction: One of the earliest methods involves the free-radical reaction of cyclohexane with carbon disulfide as a sulfur source.
Hydrogenation of Cyclohexanone: Industrially, this compound is produced by hydrogenating cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst.
Addition of Hydrogen Sulfide to Cyclohexene: Another method involves the addition of hydrogen sulfide to cyclohexene in the presence of nickel sulfide.
Chemical Reactions Analysis
Cyclohexanethione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or disulfides.
Reduction: Reduction reactions can convert this compound to cyclohexanethiol.
Substitution: It can participate in substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Lithium aluminum hydride is often used for reduction reactions.
Catalysts: Nickel sulfide and cobalt molybdate on alumina are typical catalysts used in these reactions.
Major Products:
Sulfonic Acids: Formed through oxidation.
Cyclohexanethiol: Produced via reduction.
Various Derivatives: Resulting from substitution reactions.
Scientific Research Applications
Cyclohexanethione has several applications in scientific research:
Mechanism of Action
Cyclohexanethione can be compared with other similar compounds such as cyclohexanethiol and cyclohexanone:
Cyclohexanethiol: While both compounds contain sulfur, cyclohexanethiol has a thiol group (-SH) instead of a thione group (=S).
Cyclohexanone: This compound lacks sulfur and has a carbonyl group (C=O) instead.
Uniqueness: this compound’s unique sulfur-containing structure allows it to participate in specific reactions that are not possible with its oxygen-containing analogs, making it valuable in specialized chemical syntheses and industrial applications.
Comparison with Similar Compounds
- Cyclohexanethiol
- Cyclohexanone
- Cyclohexane-1,3-dione
Properties
IUPAC Name |
cyclohexanethione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S/c7-6-4-2-1-3-5-6/h1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMACKQQVVYFDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=S)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431008 | |
Record name | Cyclohexanethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2720-41-4 | |
Record name | Cyclohexanethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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